REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].ClCCl.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>N1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:10])=[O:11]
|
Name
|
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)N)S(=O)(=O)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
119 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25°
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel using a step gradient of 0-4% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |